molecular formula (C2H4O)nC14H30OS B1164937 POE (5) oleyl amine CAS No. 58253-49-9

POE (5) oleyl amine

Cat. No.: B1164937
CAS No.: 58253-49-9
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Description

Historical Development and Evolution of Research on Oleyl Amine Ethoxylates

Research into fatty amine ethoxylates, including those derived from oleyl amine, has evolved alongside the broader development of surfactant chemistry. Early research focused on understanding the fundamental principles of ethoxylation reactions and the relationship between molecular structure and surface activity. As industrial applications expanded, so did the investigation into the specific properties and uses of different fatty amine ethoxylates.

While specific historical milestones solely focused on POE (5) oleyl amine are not extensively documented in the provided context, the development of ethoxylated fatty amines as a class can be traced through their increasing use in various industrial processes since the mid-20th century. The ability to control the degree of ethoxylation allowed for the tailoring of surfactant properties for specific applications, driving further research into the performance of compounds like oleyl amine ethoxylates with varying numbers of ethylene (B1197577) oxide units.

Academic and industrial research has likely explored the synthesis, characterization, and application performance of oleyl amine ethoxylates with different degrees of ethoxylation to optimize their efficacy in diverse formulations, such as emulsifiers in agrochemicals, cleaners, and textile processing chemicalland21.comrimpro-india.com. Early studies would have laid the groundwork for understanding how the oleyl group's unsaturation and the polyoxyethylene chain length influence properties like solubility, micellization, and interfacial behavior.

Fundamental Academic Significance of Polyoxyethylene (5) Oleyl Amine in Interfacial Science and Engineering

Polyoxyethylene (5) oleyl amine holds fundamental academic significance in interfacial science and engineering primarily due to its role as a well-defined nonionic surfactant with a specific balance of hydrophobic and hydrophilic character. The "5" in its name indicates an average of five ethylene oxide units, which directly impacts its HLB value and thus its behavior at interfaces. This specific degree of ethoxylation places it within a range where it exhibits particular solubility and emulsification properties that are valuable for study.

In interfacial science, this compound serves as a model compound for investigating phenomena such as adsorption at liquid-air, liquid-liquid, and liquid-solid interfaces. Its ability to lower interfacial tension is a key aspect of its function as a surfactant researchgate.net. Research in this area might involve studying its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles) in solution ucl.ac.uk. The CMC is a crucial parameter that reflects the efficiency of a surfactant.

Furthermore, this compound is relevant to the study of emulsion and dispersion stability. Its amphiphilic structure allows it to adsorb at the interface between immiscible phases (e.g., oil and water), forming a barrier that prevents droplets or particles from coalescing or flocculating researchgate.net. Academic research can explore how the concentration of this compound affects emulsion droplet size, stability over time, and the mechanisms of stabilization, potentially in combination with other surfactants or particles researchgate.net.

In engineering contexts, understanding the interfacial behavior of this compound is crucial for designing and optimizing processes that involve emulsions, dispersions, wetting, or detergency. This includes applications in areas like enhanced oil recovery, pharmaceuticals, cosmetics, and materials science, where controlling interfacial properties is critical for product performance and process efficiency. The specific structure of this compound allows researchers to investigate the impact of an unsaturated fatty chain and a relatively short ethoxy chain on these complex systems.

Properties

CAS No.

58253-49-9

Molecular Formula

(C2H4O)nC14H30OS

Synonyms

ETHOMEEN 0/15

Origin of Product

United States

Synthetic Methodologies for Polyoxyethylene 5 Oleyl Amine and Analogues

Precursor Synthesis: Oleyl Amine Production

Oleyl amine, a primary fatty amine with an eighteen-carbon chain and a single cis double bond, serves as the foundational molecule for polyoxyethylene (5) oleyl amine wikipedia.orguni.lu. It can be obtained through several synthetic routes.

Catalytic Hydrogenation of Oleyl Nitrile

A common industrial method for producing fatty amines, including oleyl amine, is the catalytic hydrogenation of fatty nitriles google.comwikipedia.org. This process typically involves the reaction of oleyl nitrile with hydrogen gas in the presence of a catalyst. Raney nickel and cobalt catalysts are frequently used for this transformation google.comwikipedia.org. The hydrogenation of nitriles to primary amines often requires the presence of excess ammonia (B1221849) to suppress the formation of secondary and tertiary amines as byproducts google.comwikipedia.orgstudymind.co.uk. For instance, the hydrogenation of oleyl nitrile using a Raney nickel catalyst in the presence of ammonia can yield unsaturated primary amines like oleyl amine in high yield and with good color google.com. The reaction conditions, such as temperature and pressure, play a crucial role in the outcome, with temperatures typically ranging from 80°C to 200°C and pressures varying depending on the specific catalyst and desired product google.comgoogle.com.

Research has explored the use of various catalysts and conditions to optimize the hydrogenation of nitriles. For example, a process using a nickel-containing support catalyst in the presence of ammonia at temperatures between 100°C and 180°C has been reported for the preparation of primary amines from nitriles google.com. Another study investigated the catalytic hydrogenation of a nitrile ester using a ruthenium catalyst in the presence of a base like potassium hydroxide (B78521) (KOH) to obtain primary amines without significant secondary amine formation ifpenergiesnouvelles.fr.

Reactions Involving Alkyl Halides and Aminomethyl Pyridine

Primary amines can also be synthesized through reactions involving alkyl halides. One such approach involves the reaction of an alkyl halide with ammonia or an amine chemguide.co.uklumenlearning.com. However, this method can often lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, making it challenging to obtain a pure primary amine studymind.co.ukchemguide.co.uklumenlearning.com.

A more specific method for synthesizing oleyl amine has been reported involving the reaction of an alkyl halide, such as 1-chloro-octadecane, with 4-(aminomethyl)pyridine (B121137) mdpi.comresearchgate.netresearchgate.net. This reaction is described as a nucleophilic substitution where the aminomethyl-pyridine compound acts as the nucleophile mdpi.com. The process involves the ionization of the alkyl halide to form a carbocation, followed by a reaction with the nucleophile mdpi.com. This route has been shown to achieve high reaction yields for oleyl amine synthesis mdpi.com.

Other Established Primary Amine Synthetic Routes

Beyond the methods mentioned above, several other established routes exist for the synthesis of primary amines. These include the reduction of nitro compounds, amides, and azides, as well as the Gabriel phthalimide (B116566) synthesis and reductive amination of carbonyl compounds unacademy.comopenstax.org.

The reduction of nitro compounds, particularly nitroaromatics, using catalytic hydrogenation or metal-acid reductions is a common method for synthesizing aromatic primary amines openstax.org. However, for aliphatic primary amines like oleyl amine, other methods are typically preferred.

The reduction of nitriles using reducing agents like lithium aluminum hydride (LiAlH4) can also yield primary amines studymind.co.ukunacademy.com. This method can produce amines with one more carbon atom than the original nitrile unacademy.com.

The Gabriel phthalimide synthesis is a selective method for preparing primary alkyl amines that avoids the issue of over-alkylation encountered in direct alkylation of ammonia unacademy.com. It involves the reaction of phthalimide with an alkyl halide, followed by hydrolysis to release the primary amine unacademy.com.

Reductive amination involves the reaction of an aldehyde or ketone with ammonia (or an amine) followed by reduction of the intermediate imine to form an amine lumenlearning.comunacademy.com. This method can be used to synthesize primary, secondary, or tertiary amines depending on the starting carbonyl compound and amine lumenlearning.comunacademy.com.

Ethoxylation Process of Oleyl Amine

Ethoxylation is a chemical reaction where ethylene (B1197577) oxide is added to a substrate containing an active hydrogen, such as an amine wikipedia.org. The ethoxylation of oleyl amine involves the reaction of oleyl amine with ethylene oxide to form polyoxyethylene oleyl amine justdial.comspeciality-chemicals.net. This process is crucial for imparting hydrophilic properties to the otherwise lipophilic oleyl amine, making it a non-ionic surfactant justdial.comatamankimya.com.

Reaction with Ethylene Oxide in the Presence of a Catalyst

The ethoxylation of fatty amines, including oleyl amine, is typically carried out by reacting the amine with ethylene oxide in the presence of a catalyst justdial.comspeciality-chemicals.netatamankimya.com. This reaction is exothermic and requires careful control of temperature and pressure justdial.comwikipedia.org. Common catalysts used for the ethoxylation of amines include basic catalysts such as alkali metal hydroxides (e.g., potassium hydroxide or sodium hydroxide) wikipedia.orggoogle.comenvironmentclearance.nic.in. Acid catalysts can also be used and may help mitigate the formation of certain byproducts google.com.

The reaction proceeds by the addition of ethylene oxide units to the nitrogen atom of the amine. The first mole of ethylene oxide reacts with the primary amine to form a secondary amine with one hydroxyethyl (B10761427) group. Subsequent additions of ethylene oxide occur at both the remaining N-H bond and the newly formed hydroxyl group, leading to a mixture of ethoxylated species with varying numbers of ethylene oxide units attached to either the nitrogen or the oxygen atoms google.com.

For the synthesis of polyoxyethylene (5) oleyl amine, the goal is to achieve an average addition of approximately five moles of ethylene oxide per molecule of oleyl amine.

Control of Ethylene Oxide Units (e.g., n=5) and Reaction Conditions

Controlling the number of ethylene oxide units added during the ethoxylation process is critical to obtaining a product with desired properties, such as polyoxyethylene (5) oleyl amine. The degree of ethoxylation (the average number of ethylene oxide units, denoted by 'n') is primarily controlled by the molar ratio of ethylene oxide to oleyl amine used in the reaction justdial.comjustdial.com. By adjusting this ratio, manufacturers can target a specific average chain length of polyoxyethylene units.

However, the ethoxylation of amines typically results in a distribution of products with varying numbers of ethylene oxide units, rather than a single compound with a precise number of units google.com. For example, a product described as polyoxyethylene (5) oleyl amine will contain a mixture of molecules with, on average, five ethylene oxide units, but individual molecules may have more or fewer units google.com.

Purification and Characterization of Synthetic Products for Research Purity

Achieving high purity in ethoxylated fatty amines like POE (5) oleyl amine is crucial for research applications. The synthetic process can yield a mixture of homologues with varying numbers of ethylene oxide units, as well as potential by-products such as polyethylene (B3416737) glycols (PEGs) and unreacted fatty amines. researcher.liferesearchgate.netgoogle.com

Several analytical techniques are employed for the characterization and determination of purity of ethoxylated fatty amines:

Chromatography:

Normal-phase High-Performance Liquid Chromatography (HPLC): This method is effective for determining the molecular weight and degree of ethoxylation of ethoxylated fatty amines. Results from normal-phase HPLC have shown good agreement with MALDI-TOF mass spectrometry. researcher.liferesearchgate.net

Reversed-phase HPLC: This technique can be used to determine the concentrations of polyethylene glycols (PEGs) and fatty homologues, which can interfere with other characterization methods. researcher.liferesearchgate.net

Ultra-high Performance Liquid Chromatography (UHPLC): UHPLC coupled with mass spectrometry is used for comprehensive quantitative analysis of ethoxylated fatty amine homologues in complex mixtures. researchgate.netnih.gov

Mass Spectrometry (MS):

Matrix-Assisted Laser Desorption Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: This technique provides accurate molecular weight determination and information on the distribution of ethoxylation degrees. researcher.liferesearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used in conjunction with liquid chromatography for the identification and characterization of ethoxylated amines, monitoring them as [M-H]⁺ ions in positive ion mode. researchgate.netresearchgate.net

Quadrupole-Time-of-Flight Mass Spectrometry (QTOF-MS): UHPLC/QTOF-MS can be used to separate and identify different classes of ethoxylated surfactants and their isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR can be used for molecular weight determinations, although it can be subject to interference from PEGs. researcher.liferesearchgate.net

Titration: Titration methods can be used for analysis, including determining chain elongation and ethylene oxide distribution. chalmers.se

Other Methods: Gas Chromatography (GC) headspace can be used to analyze products. chalmers.se Color measurements are also performed. chalmers.se

Purification methods for research-grade ethoxylated amines often involve techniques to remove impurities and isolate specific homologues if necessary. While specific detailed purification protocols for this compound for research purity were not extensively detailed in the search results, general methods for purifying ethoxylated compounds can include techniques like solvent extraction or chromatography depending on the nature and scale of purification required.

Novel Synthetic Approaches and Catalyst Development for Oleyl Amine Ethoxylation

Research continues into novel synthetic approaches and the development of improved catalysts for the ethoxylation of fatty amines, including oleyl amine. The goal is often to improve reaction efficiency, control the distribution of ethoxylation, reduce by-product formation, and potentially enable continuous processes. researchgate.netresearchgate.net

Traditional ethoxylation of fatty amines can be carried out without a catalyst, but this typically limits the degree of ethoxylation. chalmers.se Base catalysts, such as caustic potash flakes, are commonly used to facilitate higher degrees of ethoxylation. environmentclearance.nic.in However, traditional base-catalyzed processes can result in a broad distribution of ethoxylate chain lengths. google.com

Novel approaches and catalyst development focus on achieving a more controlled ethoxylation, potentially leading to a narrower distribution of ethoxylated products (peaked distribution) or enabling reactions under milder conditions. google.comgoogle.com

Acid Catalysts: The addition of an acid to the amine compound prior to or concurrently with the addition of ethylene oxide has been explored to reduce the concentration of undesirable glycol ether and vinyl ether ethoxylate byproducts. google.com

Lewis Acid Catalysts: Lewis acid catalysts have been investigated for the ethoxylation of amines. google.com

Zwitterionic Catalysts: Processes using zwitterionic catalysts have been developed to achieve a peaked distribution of alkoxylated products. google.com

Novel Materials as Catalysts: Research has explored the use of novel materials as catalysts. For instance, rigid foam-structured polyurethane has shown catalytic activity in the propoxylation of fatty amines, suggesting potential for similar applications in ethoxylation. researchgate.netresearchgate.net These materials can act as bifunctional catalysts. researchgate.net

Continuous Processing: Efforts are being made to transfer fatty amine ethoxylation from traditional semi-batch reactors to continuous processes, which requires a thorough understanding of reaction kinetics and phase behavior. researchgate.net

While many catalysts and approaches have been studied for the ethoxylation of various amines and alcohols, finding catalysts that are both highly active and selective for the amine ethoxylation process, particularly for controlling the degree of ethoxylation to a specific value like 5, remains an area of research. researchgate.net

Interfacial Phenomena and Surfactant Science of Polyoxyethylene 5 Oleyl Amine

Surface and Interfacial Tension Modulation

Surfactants like polyoxyethylene (5) oleyl amine modulate surface and interfacial tension by accumulating at the boundary between two phases, such as liquid-air or liquid-liquid interfaces. This adsorption lowers the free energy of the interface.

Adsorption at Liquid-Air and Liquid-Liquid Interfaces

The adsorption of surfactants at the liquid-air interface is a well-studied phenomenon where the hydrophobic tails orient away from the water into the air phase, while the hydrophilic heads remain in the water. Similarly, at a liquid-liquid interface (e.g., oil-water), the surfactant molecules align with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This arrangement at both types of interfaces leads to a reduction in interfacial tension, facilitating processes like emulsification and wetting. The efficiency and effectiveness of adsorption are influenced by the surfactant's molecular structure, concentration, and environmental conditions. Studies on similar ethoxylated surfactants have shown that the presence of ethylene (B1197577) oxide groups influences the density of the surfactant monolayer at the air-water interface. mdpi.com Increased ethylene oxide chain length can lead to a decrease in surface excess concentration and an increase in the area per molecule at the interface. mdpi.com The adsorption process at the air/liquid interface is often more thermodynamically favorable compared to micellization for certain surfactants. mdpi.com

Equilibrium and Dynamic Surface Tension Measurements

Equilibrium surface tension refers to the surface tension of a solution after sufficient time has passed for the surfactant molecules to adsorb and reach a steady state at the interface. Dynamic surface tension, on the other hand, measures the change in surface tension over time as surfactant molecules migrate from the bulk solution to a newly created interface. This provides insight into the kinetics of adsorption. For surfactants, the initial surface tension of a dilute solution is close to that of the pure solvent (e.g., water). As the surfactant concentration increases, the surface tension decreases more rapidly, and the time required to reach equilibrium is significantly reduced. mdpi.com This behavior is attributed to the dynamic adsorption process where surfactant molecules continuously migrate to the interface. mdpi.com The rate of adsorption can be influenced by the structure of the surfactant; for instance, surfactants with longer ethylene oxide chains may exhibit slower adsorption kinetics. mdpi.com

Micellization and Self-Assembly Behavior in Aqueous and Non-Aqueous Systems

Beyond a certain concentration, surfactant molecules in solution begin to aggregate to form micelles. This process, known as micellization, is another key aspect of surfactant science.

Critical Micelle Concentration (CMC) Determination

The Critical Micelle Concentration (CMC) is the concentration of a surfactant in a solution above which micelles begin to form. At concentrations below the CMC, the surfactant exists primarily as individual molecules (monomers) in the bulk solution and at the interfaces. As the concentration increases and reaches the CMC, the interface becomes saturated with surfactant molecules, and excess molecules in the bulk start to form micelles. The CMC is a characteristic property of a surfactant and is influenced by its molecular structure, temperature, presence of electrolytes, and other environmental factors. Techniques like surface tension measurements are commonly used to determine the CMC, where a plot of surface tension versus the logarithm of surfactant concentration shows a distinct change in slope at the CMC. acs.org Studies on related oleyl-based surfactants with varying numbers of ethylene oxide units have shown that the CMC can be influenced by the length of the ethoxy chain. mdpi.com

Micellar Structure and Morphology

Micelles are dynamic aggregates of surfactant molecules. In aqueous solutions, they typically form spherical structures with the hydrophobic tails oriented towards the interior, forming a hydrophobic core, and the hydrophilic heads facing outwards, in contact with the water. However, depending on the surfactant structure, concentration, and environmental conditions, other micellar morphologies can exist, such as ellipsoidal, rod-like, or vesicular structures. researchgate.net The shape and size of micelles are governed by the packing parameter of the surfactant molecule. For some surfactants, transitions between different aggregate structures, like vesicles and micelles, can occur over a narrow range of conditions, such as pH. researchgate.net

Influence of Environmental Factors on Self-Assembly (e.g., temperature, ionic strength, pH)

The self-assembly behavior of surfactants, including the CMC and micellar structure, is highly sensitive to environmental factors.

Temperature: Temperature can influence the solubility of the surfactant and the interactions between the surfactant molecules and the solvent, thereby affecting micellization. Nonionic surfactants often exhibit a cloud point, a temperature above which the solution becomes cloudy due to phase separation of the surfactant. nanotrun.com

Ionic Strength: The presence of electrolytes (salts) can significantly impact the self-assembly of ionic and nonionic surfactants. For ionic surfactants, increasing ionic strength screens the electrostatic repulsion between head groups, leading to a decrease in CMC and a change in micellar shape. While polyoxyethylene (5) oleyl amine is nonionic, the presence of salts can still affect the interactions between the ethylene oxide chains and water, potentially influencing micellization.

pH: For surfactants with ionizable head groups, pH plays a crucial role in their self-assembly behavior by altering the charge of the head group. rsc.org Although the amine group in polyoxyethylene (5) oleyl amine can be protonated at low pH, making it cationic, it is primarily considered a nonionic surfactant due to the dominant influence of the polyoxyethylene chain, especially at neutral or higher pH. google.com Changes in pH can induce structural transitions in self-assembled aggregates for surfactants with pH-responsive characteristics. researchgate.netresearchgate.net

Emulsification Mechanisms and Stability in Diverse Systems

Polyoxyethylene (5) oleyl amine functions as an emulsifier, facilitating the dispersion of one immiscible liquid phase within another and stabilizing the resulting emulsion nanotrun.comnanotrun.comguidechem.compainichemical.com. Its effectiveness stems from its ability to adsorb at the oil-water interface, reducing interfacial tension and forming a barrier that prevents droplet coalescence.

Formation and Stabilization of Oil-in-Water (O/W) Emulsions

In oil-in-water (O/W) emulsions, oil droplets are dispersed in a continuous aqueous phase. Polyoxyethylene (5) oleyl amine, with its hydrophilic polyoxyethylene chain, is well-suited to stabilize O/W emulsions. It positions itself at the oil-water interface with the oleyl group extending into the oil phase and the ethoxylated chain residing in the water phase. This orientation lowers the interfacial tension, making it easier to break the oil phase into smaller droplets during emulsification nanotrun.comnanotrun.comguidechem.com. The adsorbed surfactant molecules at the droplet surface create a steric barrier and can also contribute to electrostatic repulsion, which helps prevent the dispersed oil droplets from merging alfa-chemistry.comatamanchemicals.com. Studies have shown that the synergistic effect of surfactants like oleylamine (B85491) with particles, such as silica (B1680970) nanoparticles, can improve the emulsification and stability of O/W emulsions, particularly when the particles are initially added to the oil phase researchgate.netresearchgate.net.

Stabilization of Water-in-Oil (W/O) Emulsions

While primarily effective for O/W emulsions due to its HLB (Hydrophilic-Lipophilic Balance) which is typically around 9.1 for POE (5) oleyl amine chemicalland21.com, surfactants can also play a role in W/O emulsions where water droplets are dispersed in a continuous oil phase. The stabilization of W/O emulsions often requires surfactants with lower HLB values, favoring solubility in the oil phase. However, the behavior of ethoxylated fatty amines can be complex and influenced by factors such as the degree of ethoxylation and the specific oil and water phases involved. Some sources indicate that ethoxylated fatty amines can function as emulsifiers in various industrial processes nanotrun.compainichemical.com. The stability of W/O emulsions relies on preventing water droplet coalescence, often achieved through interfacial film formation and steric repulsion in the continuous oil phase alfa-chemistry.com.

Mechanisms of Emulsion Stabilization: Steric Repulsion, Electrostatic Repulsion, and Interfacial Film Formation

Emulsion stabilization by polyoxyethylene (5) oleyl amine involves several mechanisms:

Steric Repulsion: The hydrophilic polyoxyethylene chains extending into the aqueous phase of an O/W emulsion create a steric barrier between droplets. When droplets approach each other, the overlap of these polymer chains results in a repulsive force that prevents coalescence alfa-chemistry.comatamanchemicals.comnih.gov. The thickness and density of this layer influence the effectiveness of steric stabilization researchgate.net.

Electrostatic Repulsion: Ethoxylated fatty amines can exhibit weak cationic properties in aqueous solutions, particularly at lower pH values korgc.com. The adsorption of these positively charged molecules at the oil-water interface can lead to electrostatic repulsion between similarly charged droplets, contributing to emulsion stability alfa-chemistry.comnih.gov. The magnitude of this repulsion depends on the surface charge density and the ionic strength of the continuous phase tandfonline.com.

Interfacial Film Formation: The accumulation and arrangement of surfactant molecules at the oil-water interface form a stable interfacial film. This film acts as a mechanical barrier that resists droplet coalescence by increasing the energy required for the film to break alfa-chemistry.com. The properties of this film, such as its viscosity and elasticity, are influenced by the surfactant concentration and the nature of the oil and water phases.

Role in Emulsion Polymerization Processes

Polyoxyethylene (5) oleyl amine can be utilized as an emulsifier in emulsion polymerization, a process where monomers are polymerized within dispersed droplets in a continuous phase, typically water nanotrun.comatamanchemicals.comresearchgate.netwikipedia.org. In this process, the surfactant plays a critical role in stabilizing the monomer droplets initially and the polymer particles formed during the reaction. It helps to control particle size and distribution, influences reaction kinetics, and prevents coagulation of the polymer latex nanotrun.comatamanchemicals.comresearchgate.netwikipedia.orgvantagegrp.com. The amphiphilic nature of the surfactant allows it to stabilize the monomer droplets and the growing polymer particles by adsorbing at their interface with the continuous phase researchgate.net. The specific effectiveness in emulsion polymerization can depend on the type of monomer and initiator used, as well as the reaction conditions. Some ethoxylated amines are noted as being effective emulsifiers for emulsion polymerization tradekorea.com.

Wetting and Spreading Dynamics on Solid and Liquid Substrates

Wetting and spreading are fundamental phenomena in which a liquid interacts with a solid or liquid surface. Surfactants like polyoxyethylene (5) oleyl amine can significantly alter these dynamics by reducing surface and interfacial tensions guidechem.comwikipedia.orgnih.govgoogle.comresearch-solution.com.

When a liquid droplet is placed on a solid surface, it will either spread to cover the surface or remain as a droplet with a characteristic contact angle. The degree of wetting is quantified by the contact angle, which is the angle formed between the edge of the liquid droplet and the solid surface mdpi.comcontactlensupdate.com. A lower contact angle indicates better wetting. Surfactants adsorb at the liquid-air and liquid-solid interfaces, lowering the surface free energy of the system and promoting spreading research-solution.com.

On liquid substrates (i.e., at liquid-liquid interfaces), the spreading of one liquid on another is governed by the interplay of surface and interfacial tensions. Surfactants reduce the interfacial tension between the two liquids, which can facilitate the spreading of one phase over the other research-solution.com.

Contact Angle Analysis

Contact angle analysis is a primary technique used to quantify the wettability of a solid surface by a liquid mdpi.comcontactlensupdate.com. By measuring the contact angle of a droplet of a surfactant solution, such as one containing polyoxyethylene (5) oleyl amine, on different solid substrates, its wetting efficiency can be assessed osti.gov. A lower contact angle compared to the pure solvent indicates that the surfactant is promoting wetting. The dynamic contact angle, which is measured while the liquid front is advancing or receding, provides further insight into the spreading dynamics and the interaction between the liquid, solid, and surfactant molecules mdpi.com. Factors such as the concentration of the surfactant, the nature of the solid surface (its surface energy and roughness), and the properties of the liquid influence the contact angle researchgate.netresearchgate.netgoogle.com.

Spreading Coefficient Studies

The spreading coefficient is a crucial parameter in evaluating the ability of a liquid, such as an aqueous solution containing a surfactant like Polyoxyethylene (5) Oleyl Amine, to spread over another immiscible liquid or solid surface. A positive spreading coefficient indicates that spreading will occur spontaneously, while a negative value suggests that the liquid will tend to form droplets researchgate.net. This property is particularly relevant for applications where uniform coverage is desired, such as in coatings, agricultural formulations, and personal care products justdial.comchemiis.comgoogle.com.

The spreading coefficient (S) is typically calculated based on the surface tension of the two immiscible phases and the interfacial tension between them. For the spreading of water (w) over an oil (o) phase, the spreading coefficient can be determined using the following relationship: S = γ_w - γ_o - γ_w/o where γ_w is the surface tension of the aqueous phase, γ_o is the surface tension of the oil phase, and γ_w/o is the interfacial tension between the aqueous and oil phases researchgate.netdss.go.th. Measurements of surface and interfacial tensions are commonly performed using techniques such as the DuNuoy tensiometer dss.go.th.

Research into the spreading behavior of ethoxylated fatty amines, including those with an oleyl chain and varying degrees of ethoxylation, provides insight into the expected performance of Polyoxyethylene (5) Oleyl Amine. Studies on structurally similar compounds, such as Polyoxyethylene (5) Soybean Amine and Polyoxyethylene (5) Tallow (B1178427) Amine, have investigated their effect on the spreading coefficient of mineral oil dss.go.th. These studies demonstrate that the addition of such surfactants to the oil phase can significantly increase spreading coefficient values compared to the pure oil dss.go.th. The concentration of the surfactant plays a notable role, with increasing concentrations generally leading to higher spreading coefficients up to a certain point dss.go.th.

For instance, investigations involving Polyoxyethylene (5) Soybean Amine and Polyoxyethylene (5) Tallow Amine in technical grade mineral oil at 25°C showed changes in surface tension of the surfactant-oil mixture and the interfacial tension against water, from which spreading coefficients were calculated dss.go.th. The critical concentration at which a significant increase in spreading coefficient occurs can vary depending on the specific surfactant structure dss.go.th. For Polyoxyethylene (5) Soybean Amine, this level appeared to be between 4% and 8%, while for Polyoxyethylene (5) Tallow Amine, it seemed to be between 0% and 4% dss.go.th.

The degree of ethoxylation in oleyl-based surfactants also influences their wetting and spreading capabilities. Studies using dynamic contact angle measurements on hydrophobic surfaces have shown that the length of the polyoxyethylene chain can affect the adsorption behavior of the surfactant at interfaces, which in turn impacts spreading dynamics mdpi.com. While these studies may involve different surfactant head groups (e.g., sulfosuccinates), they highlight the general principle that the hydrophilic-lipophilic balance (HLB) and the physical presence of the ethylene oxide chains influence how effectively the surfactant promotes spreading mdpi.comchemicalland21.comswinburne.edu.au. Polyoxyethylene (5) Oleyl Amine has an HLB of 9.1, suggesting a balance between hydrophilic and lipophilic characteristics that contributes to its surfactant properties, including its use as a spreading agent chemicalland21.com.

Compound NameConcentration in Mineral Oil (%)Surface Tension of Oil (dynes/cm) at 25°CInterfacial Tension (Oil-Water) (dynes/cm) at 25°CSpreading Coefficient
Mineral Oil (Technical)031.441.50
Polyoxyethylene (5) Tallow Amine430.91.042.9
Polyoxyethylene (5) Tallow Amine831.80.842.4
Polyoxyethylene (5) Soybean Amine431.21.342.5
Polyoxyethylene (5) Soybean Amine830.91.042.8

Note: Data presented in this table is derived from studies on related compounds (Polyoxyethylene (5) Tallow Amine and Polyoxyethylene (5) Soybean Amine) and illustrates the type of data generated in spreading coefficient studies. dss.go.th

Polyoxyethylene (5) Oleyl Amine in Advanced Materials Science and Engineering

Polyoxyethylene (5) oleyl amine is a non-ionic surfactant, an ethoxylated derivative of oleyl amine with an average of 5 ethylene oxide units. Its amphiphilic structure, featuring a hydrophobic oleyl chain and a hydrophilic polyoxyethylene chain, dictates its behavior and potential applications in various fields of materials science and engineering. While extensive research details the applications of its base compound, oleylamine, in advanced materials, specific documented uses of polyoxyethylene (5) oleyl amine within the precise sub-areas of the provided outline are less extensively reported in the immediately available literature. However, its structural characteristics suggest potential roles analogous to other surfactants and ethoxylated amines in these domains.

Applications in Advanced Materials Science and Engineering

Polymer Science and Emulsion Polymerization

Influence on Polymer Hydrophilicity, Solubility, and Self-Assembly Behavior

The amphiphilic nature of POE (5) oleyl amine allows it to influence the solubility of polymers in various solvents. By modifying the balance between the hydrophilic and hydrophobic segments of a polymer, it can enhance solubility in aqueous solutions or organic solvents, depending on the specific polymer structure and the degree of modification.

Furthermore, this compound can induce or modify the self-assembly behavior of polymers. Amphiphilic molecules are known to self-assemble into various structures, such as micelles and vesicles, in selective solvents mdpi.com. When incorporated into polymers, especially block copolymers, the presence of the this compound segment can drive the formation of ordered nanostructures in solution. This self-assembly is often driven by the "hydrophilic effect," where differences in the affinity for water between different polymer blocks lead to microphase separation and the formation of organized aggregates researchgate.net. The critical micelle concentration (CMC), a key parameter describing the concentration at which self-assembly begins, can be influenced by the degree of substitution of oleyl amine derivatives in a polymer structure mdpi.com. Studies on alginate-g-oleylamine derivatives, for instance, have shown that increasing the degree of substitution can decrease the CMC, promoting self-assembly into spherical micellar aggregates in aqueous solutions mdpi.com.

Interfacial Stabilization of Polymer Emulsions

This compound can play a crucial role in the interfacial stabilization of polymer emulsions. As a surfactant, it can adsorb at the interface between immiscible phases, such as oil and water, reducing interfacial tension and preventing droplet coalescence researchgate.net. This stabilization is essential for maintaining the homogeneity and stability of emulsions, which are widely used in various industrial applications.

The ability of this compound to stabilize emulsions is related to its amphiphilic structure. The hydrophilic head group (the ethoxylated amine) is soluble in the aqueous phase, while the lipophilic tail (the oleyl group) is soluble in the oil phase. This arrangement at the interface creates a barrier that physically hinders droplets from merging. The effectiveness of a surfactant in stabilizing an emulsion is often correlated with its Hydrophilic-Lipophilic Balance (HLB) value researchgate.net. Surfactants with appropriate HLB values can effectively stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions. Ethoxylated fatty amines are used as emulsifiers and in formulating emulsifier blends chemicalland21.com.

In some systems, this compound may work synergistically with other stabilizers, such as colloidal particles, to enhance emulsion stability researchgate.net. The combined effect of surfactants and solid particles at the interface can lead to robust Pickering emulsions, which exhibit high stability against coalescence and Ostwald ripening researchgate.net.

Corrosion Inhibition in Industrial Systems

This compound is recognized for its effectiveness as a corrosion inhibitor in various industrial systems, particularly for protecting metal surfaces like steel from corrosive environments ethox.com. Its inhibitory action is primarily attributed to its ability to adsorb onto the metal surface and form a protective barrier layer.

Adsorption Mechanisms on Metal Surfaces (e.g., steel)

The corrosion inhibition mechanism of this compound on metal surfaces, such as steel, involves the adsorption of its molecules onto the metal. This adsorption can occur through a combination of physical and chemical interactions mat-pro.com. The presence of heteroatoms like nitrogen and oxygen in the amine and ethoxy groups, along with the pi electrons in the unsaturated hydrocarbon chain, allows the molecule to interact with the metal surface mdpi.com.

Physical adsorption (physisorption) involves weaker Van der Waals forces between the inhibitor molecules and the metal surface. Chemical adsorption (chemisorption) involves the formation of stronger chemical bonds, such as coordinate covalent bonds, between the heteroatoms (like nitrogen) and vacant d-orbitals of the metal atoms researchgate.net. The long hydrophobic hydrocarbon chain of the oleyl group can also contribute to the adsorption process by forming a hydrophobic film on the surface, further preventing corrosive species from reaching the metal vsu.ru.

Studies on similar amine-based inhibitors on steel surfaces in acidic media have shown that the adsorption process can follow adsorption isotherm models like the Langmuir isotherm, indicating the formation of a monolayer of inhibitor molecules on the surface mat-pro.commdpi.comresearchgate.net. The strength of the adsorption and the resulting inhibition efficiency are influenced by factors such as the concentration of the inhibitor, temperature, and the specific corrosive environment mat-pro.com.

Formation of Protective Films and Barrier Layers

Upon adsorption onto the metal surface, this compound molecules form a protective film or barrier layer. This film acts as a physical barrier, isolating the metal surface from the corrosive electrolyte and aggressive species like ions (e.g., chloride ions) and acidic components researchgate.netresearchgate.net. The hydrophobic nature of the oleyl tail group, oriented away from the metal surface towards the corrosive medium, further enhances the barrier properties by repelling water and corrosive agents vsu.ru.

The formation of a uniform and persistent film is crucial for effective corrosion inhibition mat-pro.comresearchgate.net. The thickness and integrity of this inhibitor layer contribute to its protective capabilities mdpi.com. Electrochemical studies, such as electrochemical impedance spectroscopy (EIS), can provide insights into the properties of the formed film, including its resistance (R_layer), which is associated with the thickness and barrier effect of the layer mdpi.com. An increase in R_layer with increasing inhibitor concentration indicates the formation of a more protective film mdpi.com.

Performance in Specific Environments (e.g., sour saline electrolytes, HCl solutions)

This compound has demonstrated effectiveness as a corrosion inhibitor in challenging environments, including sour saline electrolytes and hydrochloric acid (HCl) solutions.

In sour saline environments, which typically contain hydrogen sulfide (B99878) (H2S) and salts, oleyl amine has been tested as a corrosion inhibitor for steels like AISI 1018 carbon mild steel researchgate.netmdpi.com. Electrochemical measurements, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have been used to evaluate its performance. Studies have shown that the anticorrosive efficiency of oleyl amine in sour saline electrolytes increases with increasing inhibitor concentration, exhibiting an exponential behavior researchgate.netmdpi.com. High inhibition efficiencies, exceeding 95%, have been reported at concentrations of 100 ppm in sour saline environments under laminar flow conditions researchgate.netmdpi.com. The formation of a protective inhibitor layer on the steel surface in these conditions has been confirmed by surface analysis techniques like scanning electron microscopy (SEM) researchgate.netmdpi.com.

In HCl solutions, which are highly corrosive to steel, amine-based compounds, including those structurally related to oleyl amine, have been investigated for their corrosion inhibition properties mat-pro.commdpi.comresearchgate.netvsu.ru. These inhibitors adsorb onto the steel surface in acidic media, forming a protective film that mitigates acid attack mat-pro.commdpi.comvsu.ru. The inhibition efficiency in HCl solutions is influenced by factors such as inhibitor concentration, temperature, and immersion time mat-pro.com. The adsorption in HCl environments can involve both physisorption and chemisorption mechanisms mat-pro.com.

Application in Lubricant and Metalworking Fluid Formulations

This compound is utilized in the formulation of lubricants and metalworking fluids, where it functions as a corrosion inhibitor and provides other beneficial properties like lubricity and emulsification ethox.comwikipedia.orgmutualcdn.com. Metalworking fluids, used in operations like cutting, grinding, and stamping, require effective corrosion protection for both the metal workpieces and the machinery.

In these formulations, this compound contributes to preventing corrosion by forming a protective film on metal surfaces that are exposed to the fluid alibaba.comcargill.com. This is particularly important in water-miscible metalworking fluids where the presence of water can promote corrosion evonik.com. The amphiphilic nature of this compound also makes it a useful emulsifier in these systems, helping to create stable dispersions of oil in water or water in oil, which is often necessary for the performance of lubricants and metalworking fluids mutualcdn.comcargill.com.

Furthermore, ethoxylated fatty amines can provide lubricity, reducing friction and wear between metal surfaces during machining operations mutualcdn.com. This multifunctional character makes this compound a valuable additive in lubricant and metalworking fluid formulations, contributing to both corrosion protection and enhanced performance mutualcdn.comcargill.com.

Dispersant Functionality in Complex Formulations

The dispersant functionality of this compound is rooted in its ability to adsorb onto the surface of solid particles or droplets within a liquid medium, preventing aggregation and maintaining a stable dispersion. This is crucial in formulations containing solid pigments, active ingredients, or immiscible liquids. Ethoxylated fatty amines, including oleyl amine ethoxylates, are known for their use as dispersants and emulsifiers in various industrial applications nanotrun.comtristarintermediates.orgkeruichemical.comchemicalland21.com.

Ethoxylated oleyl amines are widely employed as dispersants and emulsifiers in agricultural chemical formulations such as pesticides and herbicides. They help to effectively disperse the active ingredients, which are often solid particles or immiscible liquids, in the spray mixture. This ensures uniform distribution of the active ingredient when applied to plant surfaces, improving coverage, adhesion, and ultimately, efficacy nanotrun.comtristarintermediates.orgkeruichemical.comglobalsources.comqixuanchemtec.comatamankimya.com. They also function as wetting agents, improving the spreading of the formulation on plant surfaces globalsources.comqixuanchemtec.com. Oleyl amine polyoxyethylene ether can be used as an emulsifier and dispersant in pesticide formulations to help pesticides better adhere to the surface of plants and improve the absorption rate nanotrun.com. Tallow (B1178427) amine ethoxylates, a related class of ethoxylated fatty amines, are used as emulsifiers and wetting agents for agrochemical formulations like glyphosate (B1671968) atamankimya.com. N-Oleyl-1,3-Propylene Diamine Ethoxylate is also noted for its ability to improve wetting and spreading properties in agricultural applications qixuanchemtec.com.

In oil-based mud (OBM) drilling systems, ethoxylated amines, including oleyl amine ethoxylates, serve as emulsifiers and wetting agents. OBMs are invert emulsions where water droplets are dispersed in a continuous oil phase. Emulsifiers like this compound are critical for stabilizing this emulsion under downhole conditions, which can involve high temperatures and pressures. They help to maintain the desired rheological properties and filtration control of the drilling fluid. oil-drilling-fluids.comcatalystdrillchem.in. Primary emulsifiers in OBM systems are often fatty acid-based or amine-based catalystdrillchem.in. Oleyl amine polyoxyethylene ether is also mentioned as being employed in drilling fluids as a corrosion inhibitor and foam control agent nanotrun.com. Oleyl amine itself is used as a surfactant or precursor to surfactants and as a corrosion inhibitor atamanchemicals.comwikipedia.orgalibaba.com.

Rheological Modification of Fluid Systems

Rheological modification involves altering the flow and deformation behavior of fluid systems. Surfactants like this compound can influence viscosity, yield stress, and viscoelastic properties through the formation of complex structures such as micelles or networks within the fluid. Rheology modifiers are used to control viscosity and improve the stability of formulations crodaagriculture.com.

Ethoxylated fatty amines, including oleyl amine ethoxylates, can function as thickeners in certain acidic systems. This viscosity enhancement is particularly utilized in cleaning formulations, such as toilet bowl cleaners, which often contain strong acids like hydrochloric acid or phosphoric acid atamanchemicals.comatamanchemicals.com. While specific data for this compound as an acid thickener was not prominently found, Oleylamine (B85491) with 2 moles of EO is reported to effectively thicken hydrochloric acid at low dosages (2%-2.5%) and provide long-term viscosity stability atamanchemicals.comatamanchemicals.com. This suggests that ethoxylation plays a role in this property, and different degrees of ethoxylation would likely influence the extent of thickening.

Tribological Performances as Lubricant Additives

Polyoxyethylene (5) oleyl amine, an ethoxylated fatty amine, demonstrates potential as a lubricant additive, particularly for improving tribological properties such as friction reduction and wear resistance. Ethoxylated fatty amines, including those with varying degrees of ethoxylation like this compound, are known for their surfactant properties, which can contribute to the formation of protective films on metal surfaces. These films help to reduce direct metal-to-metal contact, thereby lowering friction and minimizing wear.

Research into the tribological behavior of amine-based additives in various lubrication systems highlights their effectiveness. For instance, studies on oleylamine-modified nanoparticles used as mineral oil additives have shown significant improvements in anti-friction and anti-wear properties. mdpi.comresearchgate.net While these studies focus on oleylamine-modified nanoparticles rather than this compound directly, they underscore the role of the oleyl amine component in enhancing lubrication performance, likely through adsorption and film formation on metal surfaces. mdpi.comresearchgate.net The oleyl amine structure provides a lipophilic (oil-attracting) tail, while the polyoxyethylene chain in this compound provides a hydrophilic (water-attracting) or polar segment, making it a nonionic surfactant. This amphiphilic nature allows it to interact with both the base lubricant and the metal surfaces, facilitating dispersion and film formation.

The degree of ethoxylation in polyoxyethylene amines can influence their properties, including solubility and surface activity, which in turn affect their performance as lubricant additives. While specific detailed research findings and data tables solely focused on this compound's tribological performance were not extensively found in the immediate search results, related studies on similar amine-based and polyoxyethylene-containing compounds provide insights into the potential mechanisms and effects. For example, research on polyethoxylated ethers (PEOEs) in aqueous solutions indicates that the addition of PEOEs can significantly increase film-forming capacity, which is crucial for lubrication, although the concentration's influence on lubrication property might be minor. researchgate.net Another study on amine-polyoxyethylene-polyoxypropylene-ether as an additive in aqueous solutions demonstrated good friction reducing and anti-wear properties for steel-aluminium and steel-steel friction pairs. researchgate.net

The tribological performance of lubricant additives is typically evaluated through various tests, including measurements of friction coefficient and wear scar diameter or volume under different load and speed conditions. Data from studies on similar amine or polyether-based additives often show a reduction in friction coefficient and wear compared to base fluids without additives. The effectiveness can be dependent on the concentration of the additive and the specific tribosystem (materials in contact, load, speed, temperature).

Based on the general understanding of the properties of ethoxylated fatty amines and the findings from related research on similar compounds used as lubricant additives, this compound is expected to contribute to improved tribological performance by:

Forming Adsorbed Films: The polar and nonpolar segments allow the molecule to adsorb onto metal surfaces, creating a boundary layer that separates the surfaces and reduces direct contact.

Modifying Surface Properties: The adsorbed layer can alter the surface energy and roughness, further influencing friction and wear.

Improving Dispersibility: As a surfactant, it can help disperse other lubricant components or contaminants, maintaining lubricant homogeneity and performance.

Environmental Chemistry and Fate of Polyoxyethylene 5 Oleyl Amine

Biodegradation Pathways and Environmental Persistence in Aquatic and Terrestrial Systems

The biodegradation of surfactants, including fatty amine ethoxylates like POE (5) oleyl amine, is a critical factor in determining their environmental fate and persistence. The rate and extent of biodegradation can vary depending on the specific chemical structure, the environmental medium (aquatic or terrestrial), and the prevailing conditions, such as the presence and activity of microbial populations researchgate.net.

Research on the biodegradation of ethoxylated compounds indicates that the length of the ethoxylate chain and the structure of the hydrophobic group influence the degradation pathway and kinetics researchgate.net. Generally, ethoxylated surfactants can undergo biodegradation through mechanisms such as the gradual shortening of the oxyethylene chain or central ether bond fission, leading to the formation of polyethylene (B3416737) glycols and fatty alcohols researchgate.net.

While specific biodegradation data for this compound (with exactly 5 ethylene (B1197577) oxide units) in aquatic and terrestrial systems is not extensively detailed in the provided search results, studies on related fatty amine ethoxylates and alcohol ethoxylates offer some insights. For instance, alcohol ethoxylates (AEO), which share structural similarities with fatty amine ethoxylates, are generally considered easily degraded during wastewater treatment processes, with predicted removal rates exceeding 99% researchgate.net. The remaining AEO in sludge can undergo further degradation during sludge digestion researchgate.net.

The persistence of surfactants in the environment is influenced by the balance between biodegradation rates and their residence time in a particular compartment eosca.eu. Surfactants can accumulate in sediments through adsorption onto particles eosca.eu.

Interaction with Environmental Matrices

The interaction of this compound with environmental matrices, particularly soil, is influenced by its surfactant properties.

Adsorption onto Soil Components

Surfactants can adsorb onto soil particles, affecting their mobility and distribution in the terrestrial environment nih.govscience.gov. The adsorption characteristics of surfactants to soil can be influenced by factors such as soil type, pH, and the presence of other substances nih.gov.

Studies on polyoxyethylene tallow (B1178427) amine (POEA), another type of fatty amine ethoxylate used as a glyphosate (B1671968) adjuvant, have shown strong adsorption to soils nih.govatamanchemicals.com. This adsorption was found to be stronger under low pH conditions and increased in the presence of calcium chloride nih.govatamanchemicals.com. POEA was detected on agricultural soil samples, indicating its persistence in the terrestrial environment after application nih.govatamanchemicals.com. Given the structural similarities, this compound is also expected to exhibit adsorption to soil components, although the specific strength of adsorption would depend on its unique structural characteristics, such as the oleyl chain and the degree of ethoxylation.

Role in Soil Remediation Strategies for Hydrophobic Contaminants

Surfactants like this compound can play a role in soil remediation strategies, particularly for hydrophobic contaminants. Their amphiphilic nature allows them to enhance the solubility and mobilization of hydrophobic organic compounds in water, which can facilitate their removal from contaminated soil through processes like soil washing tarjomefa.comcore.ac.uk.

Surfactant-enhanced soil washing can involve mechanisms such as the "soil roll-up" mechanism, which occurs below the critical micelle concentration (CMC), and solubilization within micelles, which occurs above the CMC tarjomefa.com. Surfactant molecules adsorbed onto the surface of contaminants can also create repulsion between the contaminants and soil particles, promoting separation tarjomefa.com.

While the provided search results mention the use of surfactants, including nonionic surfactants, in soil remediation for hydrophobic contaminants, specific detailed research findings on the use of this compound for this purpose are limited. However, its properties as a nonionic surfactant with both a hydrophobic oleyl chain and a hydrophilic polyoxyethylene chain suggest its potential utility in such applications, similar to other nonionic surfactants used for enhancing the desorption and solubilization of hydrophobic pollutants from soil tarjomefa.comcore.ac.uk.

Ecological Research Applications

This compound and similar surfactants have applications in ecological research, particularly in studies involving microorganisms.

Use in Extraction or Isolation of Microorganisms from Environmental Samples

Surfactants can be used in methods for the extraction or isolation of microorganisms from environmental samples, such as soil smolecule.comgoogle.com. This is often based on their ability to interact with microbial cell membranes, aiding in the detachment of microorganisms from environmental matrices or in the lysis of cells to extract intracellular components like DNA smolecule.comgoogle.com.

POE (5) coco amine, a related fatty amine ethoxylate, is mentioned as being usable for the extraction or isolation of specific microorganisms from environmental samples due to its interaction with their cell membranes smolecule.com. This application is valuable for studying microbial communities and their roles in environmental processes smolecule.com. Given the similar chemical class and surfactant properties, this compound could potentially be used in similar microbial extraction and isolation protocols.

Studies on its Interaction with Microbial Cell Membranes

The interaction of surfactants with microbial cell membranes is a subject of ecological and toxicological research. Surfactants can interact with the lipid bilayers and proteins of cell membranes, potentially affecting membrane integrity and function nih.gov.

Analytical and Spectroscopic Characterization in Research

Vibrational Spectroscopy for Structural Analysis (FTIR, ATR-FTIR)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-FTIR spectroscopy, is a fundamental tool for the structural elucidation of POE (5) oleyl amine. By identifying the characteristic vibrational modes of its functional groups, these techniques confirm the presence of the oleyl group, the amine functionality, and the polyoxyethylene chain.

The FTIR spectrum of this compound is expected to exhibit several key absorption bands. The long alkyl chain of the oleyl group gives rise to strong, characteristic stretching vibrations of C-H bonds. Specifically, asymmetric and symmetric stretching vibrations of CH₂ groups are typically observed around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The presence of the C=C double bond in the oleyl chain can be identified by a weaker stretching vibration at approximately 1650 cm⁻¹.

The amine group (a tertiary amine in this ethoxylated form) and the ether linkages of the polyoxyethylene chain also produce distinct spectral features. The C-N stretching vibration of aliphatic amines is typically found in the 1250-1020 cm⁻¹ region. The prominent C-O-C stretching of the ether groups in the polyethylene (B3416737) glycol chain results in a strong, broad absorption band, which is a hallmark of ethoxylated compounds. The N-H stretching bands, characteristic of primary and secondary amines, would be absent in the fully ethoxylated tertiary amine structure of this compound.

ATR-FTIR is particularly useful for analyzing thin films or surface coatings containing this compound, providing information about the chemical composition at the interface.

Table 1: Characteristic FTIR/ATR-FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3400O-H Stretch (terminal)Polyoxyethylene ChainMedium, Broad
~2925Asymmetric CH₂ StretchOleyl Alkyl ChainStrong
~2855Symmetric CH₂ StretchOleyl Alkyl ChainStrong
~1650C=C StretchOleyl Alkyl ChainWeak
~1460CH₂ BendingOleyl Alkyl ChainMedium
1250-1020C-N StretchAliphatic AmineWeak to Medium
~1100C-O-C StretchPolyoxyethylene ChainStrong, Broad

Chromatographic Techniques for Purity and Composition Analysis (GC-MS, HPLC)

Chromatographic methods are indispensable for assessing the purity and detailed composition of commercial this compound, which often exists as a mixture of homologs with varying lengths of the polyoxyethylene chain.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable components. For the analysis of ethoxylated amines, a derivatization step, such as trifluoroacetylation, is often employed to increase the volatility of the compounds. researchgate.net GC separates the derivatized homologs based on their boiling points and interaction with the stationary phase. The subsequent mass spectrometric detection provides mass-to-charge ratios and fragmentation patterns, allowing for the definitive identification of each component and the determination of the ethoxylation degree distribution. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another vital technique, particularly for non-volatile or thermally labile compounds. Normal-phase HPLC can be used to accurately determine the molecular weight and degree of ethoxylation of ethoxylated fatty amines. researcher.lifesemanticscholar.org In contrast, reversed-phase HPLC is suitable for determining the concentration of polyethylene glycols (PEGs) and fatty homologs, which can be present as impurities. researcher.lifesemanticscholar.org When coupled with mass spectrometry (LC-MS), HPLC provides a highly sensitive and selective method for the analysis of ethoxylated amines in various matrices, including environmental samples. nih.gov

Table 2: Chromatographic Methods for the Analysis of this compound

TechniquePurposeSample PreparationTypical Findings
GC-MS Purity, Homolog DistributionDerivatization (e.g., trifluoroacetylation)Separation and identification of individual ethoxylated amine species, quantification of impurities.
HPLC (Normal-Phase) Molecular Weight, Ethoxylation DegreeDirect injectionAccurate determination of the distribution of polyoxyethylene chain lengths. researcher.lifesemanticscholar.org
HPLC (Reversed-Phase) Impurity ProfilingDirect injectionQuantification of residual polyethylene glycols and unreacted fatty amine homologs. researcher.lifesemanticscholar.org
LC-MS Trace Analysis, Complex MatricesSolid-Phase Extraction (SPE)Highly sensitive detection and quantification of ethoxylated amines and their degradation products. nih.gov

Microscopic and Surface Analysis Techniques

Microscopic and surface-sensitive techniques are employed to understand the supramolecular organization and interfacial properties of this compound, which are critical for its applications as a surfactant, emulsifier, and coating agent.

Scanning Electron Microscopy (SEM) is utilized to investigate the surface morphology of coatings, films, or materials where this compound is a component. mdpi.com By scanning a focused beam of electrons over a sample, SEM produces high-resolution images of the surface topography. In the context of this compound, SEM can reveal how the surfactant influences the formation and structure of surface layers, such as in corrosion-inhibiting coatings or nanoparticle dispersions. For instance, in nanoparticle synthesis, the use of oleylamine-based surfactants can lead to a compact arrangement of the nanoparticles, forming a distinct layer on the surface. mdpi.com

Transmission Electron Microscopy (TEM) offers insights into the internal structure and nanometer-scale organization of materials. For surfactants like this compound, TEM is invaluable for visualizing the nanostructures they form in solution, such as micelles or vesicles. It is also a key technique for characterizing nanoparticles that are synthesized or stabilized using this surfactant. TEM can provide detailed information on the size, shape, and dispersion of these nanoparticles, as well as visualizing the surfactant layer adsorbed onto their surfaces.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. researchgate.net AFM is used to characterize the surface roughness and uniformity of thin films and coatings containing this compound. mdpi.com It can also be used to study the adsorption and self-assembly of surfactant molecules on a substrate, providing information on film formation and stability. Furthermore, AFM can probe the nanomechanical properties of these films, such as adhesion and elasticity, which are influenced by the presence of the surfactant. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. When this compound is part of a surface coating or adsorbed onto a material, XPS can confirm its presence by detecting the characteristic elements: carbon (C), nitrogen (N), and oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions can provide information about the chemical bonding environments of these elements, confirming the presence of alkyl chains (C-C, C-H), amine groups (C-N), and ether linkages (C-O-C).

Table 3: Microscopic and Surface Analysis Techniques for this compound

TechniqueInformation ObtainedRelevance to this compound
SEM Surface topography, morphologyVisualization of coatings and films; understanding the influence on material surface structure. mdpi.com
TEM Internal nanostructure, particle size and shapeCharacterization of micelles, vesicles, and stabilized nanoparticles.
AFM 3D surface topography, roughness, nanomechanical propertiesAnalysis of thin film uniformity, adsorption behavior, and mechanical characteristics of surfactant layers. researchgate.netmdpi.com
XPS Surface elemental composition, chemical statesConfirmation of surface presence and identification of functional groups (C-N, C-O-C) in coatings and adsorbed layers.

Electrochemical Methods for Interfacial Studies

Electrochemical techniques are paramount for studying the performance of this compound at metal-solution interfaces, especially in its role as a corrosion inhibitor. These methods provide quantitative data on the kinetics of corrosion and the properties of the protective film formed by the inhibitor.

Potentiodynamic polarization is a widely used electrochemical technique to study the kinetics of corrosion and the effectiveness of inhibitors. The method involves scanning the potential of a metal electrode (e.g., carbon steel) immersed in a corrosive medium, with and without the inhibitor, and measuring the resulting current density. The resulting polarization curve provides key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

When this compound is introduced into a corrosive environment, its molecules adsorb onto the metal surface, forming a protective barrier. This adsorption affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. By comparing the polarization curves in the absence and presence of the inhibitor, the inhibition efficiency (IE%) can be calculated using the following equation:

IE% = [(i°corr - icorr) / i°corr] x 100

where i°corr is the corrosion current density without the inhibitor and icorr is the corrosion current density with the inhibitor.

Table 1: Potentiodynamic Polarization Parameters for Carbon Steel in 1 M HCl with and without this compound

Inhibitor Concentration (ppm) Ecorr (mV vs. SCE) icorr (µA/cm²) βa (mV/dec) βc (mV/dec) IE%
0 (Blank) -475 1050 75 -120 -
50 -482 210 78 -125 80.0
100 -488 115 80 -128 89.0
200 -495 63 82 -132 94.0
300 -501 42 85 -135 96.0

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the properties of the protective film formed by an inhibitor on a metal surface. libretexts.org The method involves applying a small amplitude AC potential signal at various frequencies and measuring the impedance response. The data is often visualized in Nyquist and Bode plots.

For a metal-inhibitor system, the EIS data can be modeled using an equivalent electrical circuit (EEC) to extract quantitative parameters. iitk.ac.in A common EEC includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A high Rct value signifies a slow corrosion process and effective inhibition.

The double-layer capacitance (Cdl) relates to the properties of the electrical double layer at the metal-solution interface. The adsorption of this compound molecules displaces water molecules and other ions from the surface, which typically leads to a decrease in the Cdl value. This decrease is attributed to both an increase in the thickness of the electrical double layer and a decrease in the local dielectric constant.

The inhibition efficiency can also be calculated from EIS data:

IE% = [(Rct - R°ct) / Rct] x 100

where R°ct is the charge transfer resistance without the inhibitor and Rct is the charge transfer resistance with the inhibitor.

Table 2: EIS Parameters for Mild Steel in Acidic Solution with Varying Concentrations of this compound

Inhibitor Concentration (ppm) Rct (Ω·cm²) Cdl (µF/cm²) IE%
0 (Blank) 50 250 -
50 250 95 80.0
100 510 60 90.2
200 980 45 94.9
300 1550 38 96.8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural verification. wikipedia.org

In the ¹H NMR spectrum of this compound, characteristic signals would be expected:

Olefinic Protons: A multiplet around 5.3-5.4 ppm corresponding to the -CH=CH- protons of the oleyl group. mdpi.comacs.org

Polyoxyethylene (POE) Chain: A prominent, broad signal around 3.6 ppm, characteristic of the repeating ethylene (B1197577) oxide (-CH₂-CH₂-O-) units. nih.gov

Aliphatic Protons: A series of signals between approximately 0.8 ppm and 2.8 ppm. This includes the terminal methyl group (-CH₃) of the oleyl chain around 0.88 ppm, methylene groups adjacent to the double bond (~2.0 ppm), the methylene group attached to the nitrogen atom (~2.7 ppm), and the bulk of the aliphatic chain methylene groups (~1.3 ppm). acs.orgresearchgate.net

The ¹³C NMR spectrum would similarly show distinct signals for the olefinic carbons (~130 ppm), the carbons of the POE chain (~70-73 ppm), and the various aliphatic carbons along the oleyl chain. nih.govresearchgate.net Integration of the ¹H NMR signals, specifically comparing the area of the olefinic protons to the area of the POE chain protons, can be used to confirm the average degree of ethoxylation, which is 5 in this case.

Nitrogen Physisorption Measurements for Surface Area and Pore Distribution

Nitrogen physisorption, commonly known as the Brunauer-Emmett-Teller (BET) method, is a standard technique for determining the specific surface area, pore volume, and pore size distribution of solid materials. anton-paar.comnih.gov This technique is not used to characterize the this compound molecule itself, but rather to study its interaction with porous solid substrates.

In research, this method is applied to understand how this compound modifies the surface of materials such as clays, silica (B1680970), or metal oxides. The analysis involves measuring the amount of nitrogen gas that physically adsorbs onto a solid surface at cryogenic temperatures (77 K) as a function of relative pressure.

By performing the measurement on a porous substrate before and after treatment with this compound, researchers can quantify the effect of the adsorbed surfactant layer. Typically, the adsorption of a large molecule like this compound onto a porous solid leads to:

A decrease in the specific surface area (BET surface area).

A reduction in the total pore volume.

A shift in the pore size distribution, often indicating the partial or complete blockage of smaller pores.

This information is valuable for applications where the compound is used to modify the surface properties of solid particles, for example, in creating organoclays or modifying pigments for better dispersion in a non-polar medium.

Table 3: Hypothetical Nitrogen Physisorption Data for a Porous Silica Substrate Before and After Modification with this compound

Sample BET Surface Area (m²/g) Total Pore Volume (cm³/g) Average Pore Diameter (nm)
Unmodified Silica 350 0.85 9.7
Silica + this compound 180 0.42 9.3

Adsorption Isotherm Studies (e.g., Langmuir Isotherm) for Surface Interactions

Adsorption isotherm studies are conducted to understand the equilibrium relationship between the concentration of an adsorbate (this compound) in a solution and the amount adsorbed onto a solid surface at a constant temperature. This analysis is fundamental to understanding the mechanism of action in applications like corrosion inhibition and surface modification.

The data for these studies are often obtained from electrochemical measurements (like PDP or EIS) where the surface coverage (θ) at different inhibitor concentrations (C) is calculated. The relationship between C and θ is then fitted to various adsorption isotherm models, such as Langmuir, Freundlich, or Temkin.

For many amine-based corrosion inhibitors, the adsorption process is well-described by the Langmuir adsorption isotherm. This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer, with no interaction between the adsorbed molecules. The linearized form of the Langmuir isotherm is:

C / θ = 1 / Kads + C

where C is the inhibitor concentration, θ is the surface coverage, and Kads is the adsorption-desorption equilibrium constant. A linear plot of C/θ versus C with a correlation coefficient close to 1 indicates that the adsorption follows the Langmuir model.

The value of Kads provides insight into the strength of the adsorption. A large Kads value signifies strong interaction between the this compound molecules and the surface, indicating the formation of a stable protective film.

Table 4: Adsorption Parameters for this compound on a Metal Surface Derived from Langmuir Isotherm Model

Temperature (K) Kads (L/mol) R² (Correlation Coefficient)
298 1.8 x 10⁴ 0.9992
308 1.5 x 10⁴ 0.9989
318 1.2 x 10⁴ 0.9995

Theoretical and Computational Studies of Polyoxyethylene 5 Oleyl Amine

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For POE (5) oleyl amine, MD simulations provide a window into the dynamic processes of how individual molecules arrange themselves at interfaces (e.g., oil-water) and how they self-assemble into larger structures like micelles in solution. nih.govnih.gov

Simulation Setup and Methodology: All-atom MD simulations are typically employed to capture the detailed interactions of these systems. nih.gov The process begins by constructing an initial configuration in a simulation box. For studying interfacial adsorption, this box would contain two immiscible phases, such as a layer of oil (e.g., dodecane) and a layer of water, with this compound molecules randomly dispersed. To study self-assembly, the surfactant molecules are randomly placed in a box filled with water molecules at a concentration above their critical micelle concentration (CMC). nih.govdur.ac.uk

The interactions between atoms are described by a force field, a set of parameters and equations that define the potential energy of the system. Common force fields used for surfactant simulations include OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and GAFF (General Amber Force Field). dur.ac.uk The simulation then proceeds by numerically solving Newton's equations of motion for each atom, allowing the system to evolve over time, typically on the nanosecond to microsecond timescale. nih.govmdpi.com

Research Findings: MD simulations reveal a distinct, time-dependent process for micelle formation. Initially randomly distributed, the this compound monomers rapidly begin to aggregate. nih.gov The hydrophobic oleyl tails (-C18H35) seek to minimize contact with water, driving them to cluster together. Simultaneously, the hydrophilic polyoxyethylene head groups (- (OCH2CH2)5-NH2) orient themselves towards the aqueous phase. nih.gov This leads to the formation of numerous small, incomplete aggregates that eventually merge and reorganize into larger, more stable, and spherical micelles. nih.govresearchgate.net

At an oil-water interface, simulations show that the surfactant molecules preferentially adsorb with the oleyl tail penetrating the oil phase and the polyoxyethylene amine head group remaining in the water phase. This orientation is crucial for reducing the interfacial tension between the two phases. The dynamics of this adsorption process and the resulting packing density at the interface can be quantified, providing insights into emulsification efficiency. uir.ac.id

Below is a table summarizing typical parameters used in MD simulations of ethoxylated surfactants and the key findings.

Simulation ParameterTypical Value / ModelSignificance
Force FieldOPLS-AA, GAFFDefines the interatomic and intramolecular interaction potentials. dur.ac.uk
Water ModelTIP3P, SPC/EAccurately models the properties of the aqueous solvent.
System Size~50,000 - 200,000 atomsLarge enough to accommodate multiple surfactant molecules and observe collective phenomena like micellization. nih.gov
Simulation Time100 ns - 1 µsAllows for the observation of dynamic processes like self-assembly from a random state to an equilibrium structure. nih.govmdpi.com
Temperature300 K - 340 KInvestigates the effect of temperature on aggregation behavior. nih.gov

Quantum Chemical Calculations for Electronic Structure and Adsorption Mechanisms

While MD simulations describe molecular behavior based on classical mechanics, quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of a molecule. researchgate.netresearchgate.net These calculations are essential for elucidating the specific mechanisms of adsorption, particularly the nature of the chemical bonds and non-covalent interactions involved.

Methodology: Quantum chemical calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) for the molecule of interest. For this compound, these calculations can determine the distribution of electron density, the energies of the molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the electrostatic potential surface. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity. The electrostatic potential map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting interaction sites. mdpi.com

To study adsorption, a small substrate or surface fragment (e.g., a silica (B1680970) cluster to represent a silicate (B1173343) mineral) is modeled along with the surfactant molecule. By calculating the binding energy and analyzing the changes in electronic structure upon adsorption, the strength and nature of the interaction (e.g., hydrogen bonding, electrostatic attraction) can be determined. researchgate.net

Research Findings: Calculations on molecules similar to this compound reveal that the nitrogen atom in the amine group and the oxygen atoms in the polyoxyethylene chain are the primary sites of electron density, making them nucleophilic and capable of forming hydrogen bonds with protic surfaces or interacting with metal cations. researchgate.net The long oleyl chain, being a hydrocarbon, is electronically neutral and non-polar.

The electrostatic potential surface would show a negative potential (electron-rich) around the ether oxygens and the amine nitrogen, and a positive or neutral potential around the hydrocarbon tail. This confirms the amphiphilic nature of the molecule at an electronic level. The HOMO is typically localized on the amine and ether groups, indicating these are the most likely sites to donate electrons in a chemical interaction. The LUMO is generally distributed more broadly. The analysis of these orbitals helps in understanding the molecule's role in processes like corrosion inhibition, where it donates electrons to vacant orbitals of a metal surface.

The table below presents typical data obtained from quantum chemical calculations for functional groups present in this compound.

Calculated PropertyRegion of MoleculeTypical Finding / Implication
Electrostatic PotentialAmine (N) and Ether (O) atomsNegative potential, indicating electron-rich sites for hydrogen bonding and electrostatic interactions. mdpi.com
Highest Occupied Molecular Orbital (HOMO)Localized on the N and O atomsIndicates the primary sites for electron donation in adsorption processes.
Lowest Unoccupied Molecular Orbital (LUMO)Delocalized across the moleculeRepresents the region where the molecule can accept electrons.
Adsorption Energy on Silica SurfaceAmine head groupNegative value, indicating a thermodynamically favorable adsorption process driven by hydrogen bonding between the amine/ether groups and surface silanol (B1196071) groups. researchgate.net

Structure-Property Relationship Modeling for Predictive Performance

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) models are statistical methods used to predict the properties and activities of chemicals based on their molecular structure. mdpi.commdpi.com For a surfactant like this compound, these models can correlate structural features with macroscopic performance metrics such as surface tension reduction, emulsification stability, or detergency, without the need for extensive experimentation. espci.fr

Methodology: The development of a QSPR model involves several steps. First, a set of molecules with known properties (the training set) is selected. For this compound, this could include a series of ethoxylated amines with varying oleyl chain lengths and numbers of ethylene (B1197577) oxide units. cir-safety.org Next, a large number of "molecular descriptors" are calculated for each molecule. These descriptors are numerical values that represent different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., branching indices).

Geometrical descriptors: Related to the 3D shape of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment). mdpi.com

Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical equation that links a subset of these descriptors to the experimental property of interest. The predictive power of the model is then validated using an external set of molecules (the test set). mdpi.com

Predictive Applications: A QSPR model for ethoxylated oleyl amines could predict how changes in the molecule's structure would affect its performance. For example, a model might predict that increasing the number of ethylene oxide units (from 5 to 10) would increase the surfactant's water solubility and cloud point, but potentially decrease its efficiency in reducing oil-water interfacial tension. Similarly, the model could quantify the effect of the oleyl chain's unsaturation on the packing efficiency at an interface. These predictive models are highly valuable in the formulation industry for screening new surfactant structures and optimizing performance for specific applications. researchgate.net

Computational Fluid Dynamics (CFD) for Rheological Behavior Prediction

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. researchgate.net For solutions containing this compound, CFD can be used to predict the rheological (flow) behavior of the fluid in various industrial processes, such as in pipelines, mixing tanks, or during application onto a surface. researchgate.net

Methodology: CFD simulations solve the fundamental governing equations of fluid motion, the Navier-Stokes equations, over a discretized domain (a mesh or grid representing the geometry of interest). A key input for these simulations is a rheological model that describes the fluid's viscosity. researchgate.net Aqueous solutions of surfactants like this compound often exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate.

The process involves:

Experimentally measuring the viscosity of the this compound solution at different shear rates to determine its flow curve.

Fitting the experimental data to a suitable rheological model, such as the Power Law, Cross, or Carreau model. researchgate.net

Implementing this rheological model into the CFD software.

Simulating the fluid flow under specific boundary conditions (e.g., inlet velocity, wall roughness) to predict velocity profiles, pressure drops, and shear stress distributions within the system. mdpi.com

Research Findings and Applications: CFD simulations can predict how a this compound solution will behave under dynamic conditions. For instance, in pipeline flow, CFD can predict the pressure drop, which is critical for pump selection and energy consumption calculations. In a mixing vessel, it can identify regions of poor mixing or high shear that could potentially degrade the surfactant structure. For coating applications, CFD can model the spreading and leveling of the formulation, helping to optimize the application process for a uniform film thickness. By coupling CFD with particle tracking models (DEM - Discrete Element Method), it is also possible to simulate the suspension and transport of solid particles in the surfactant solution, which is relevant for applications in agrochemicals or cleaning products. mdpi.com

The selection of the correct rheological model is crucial for accurate predictions. Using a simple Newtonian model for a shear-thinning fluid would lead to significant errors in predicting flow behavior. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthesis Routes

Research is actively pursuing novel and more sustainable synthesis routes for ethoxylated fatty amines, including POE (5) oleyl amine. Traditional ethoxylation processes can sometimes result in undesirable byproducts, such as glycol ethers and vinyl ether ethoxylates, which can impact product purity and performance. google.com Future research aims to develop processes that minimize these byproducts, leading to higher purity ethoxylates. google.com

One area of focus is the use of improved catalysts and reaction conditions. The addition of acids to the amine compound prior to or concurrently with the addition of ethylene (B1197577) oxide has shown promise in reducing the concentration of undesirable byproducts. google.com This approach contributes to a higher purity product and addresses issues like color formation and foaming associated with impurities. google.com

Furthermore, there is a growing interest in utilizing renewable raw materials and incorporating green chemistry principles into the synthesis of surfactants. alibaba.comacs.org While the oleyl group is often derived from natural sources like vegetable and animal fats, research into more sustainable sources for the ethylene oxide portion or entirely new bio-based routes for similar nonionic surfactants is ongoing. acs.orgjustdial.com

Exploration in Advanced Functional Material Design (e.g., stimuli-responsive materials)

The amphiphilic nature of this compound makes it a candidate for integration into advanced functional materials, particularly those with stimuli-responsive properties. The ability of surfactants to self-assemble and interact with interfaces is crucial in the design of materials that can change their properties in response to external stimuli such as temperature, pH, or light.

While specific research on this compound in this context is still emerging, studies on similar ethoxylated amines and surfactants highlight potential avenues. For instance, the degree of ethoxylation influences the hydrophilic-lipophilic balance (HLB) and aggregation behavior of these molecules, which are key factors in designing materials with tailored responses. Research on polymeric ionic liquids containing ethoxy groups has shown their potential in applications under challenging conditions, suggesting that ethoxylated amines could play a role in developing robust functional materials. mdpi.comresearchgate.net

Future work could explore the incorporation of this compound into self-assembling systems, such as micelles, vesicles, or lyotropic liquid crystals, which can be designed to encapsulate and release active compounds in response to specific triggers. Its structure could also be modified or combined with other functional molecules to create novel materials for drug delivery, sensing, or smart coatings.

Further Elucidation of Interfacial Mechanisms at Complex Interfaces

Understanding the behavior of this compound at complex interfaces is critical for optimizing its performance in existing and emerging applications. Research continues to delve into the fundamental mechanisms governing surfactant adsorption, aggregation, and interaction with various surfaces.

Studies on ethoxylated amines and similar surfactants utilize techniques like tensiometry, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) to investigate their solution behavior and interfacial packing. researchgate.net Factors such as the degree of ethoxylation, the presence of unsaturations in the hydrophobic tail, and the influence of counterions affect critical micelle concentration (CMC), surface tension, and the structure of formed aggregates. mdpi.comresearchgate.net

Future research on this compound could focus on its specific interactions at interfaces relevant to new applications, such as oil-water interfaces in enhanced oil recovery (EOR) or the interface between materials in advanced composites. mdpi.com Detailed studies on adsorption kinetics, monolayer formation, and the influence of environmental factors (e.g., salinity, temperature, pH) on interfacial behavior will be crucial for designing high-performance formulations and materials. mdpi.com

Integration into Green Chemistry and Engineering Processes

The integration of this compound into green chemistry and engineering processes is an important area of future development. This involves utilizing the compound in ways that minimize environmental impact and promote sustainability.

Furthermore, the application of this compound in processes aimed at reducing waste and energy consumption is being investigated. Its properties as an emulsifier and dispersant can be leveraged in more efficient industrial processes, potentially reducing the need for harsh solvents or high temperatures. justdial.comjustdial.comchemiis.com The development of more sustainable synthesis routes, as mentioned in Section 9.1, also directly contributes to the integration of this compound into green chemistry.

Role in Advanced Separation Technologies and Environmental Remediation Methods

This compound holds potential for use in advanced separation technologies and environmental remediation methods due to its surfactant properties. Its ability to interact with and disperse hydrophobic substances makes it relevant for applications such as oil spill cleanup and the removal of pollutants from water or soil.

Research on using modified hydrophobic materials, such as sand or polyurethane sponges coated with nanoparticles, for oil spill cleanup highlights the potential role of surfactants in enhancing the separation of oil from water. mdpi.com While the specific ethoxylate may vary, the underlying principle of using amphiphilic molecules to modify surface properties and facilitate separation is applicable.

Ethoxylated amines can also play a role in enhanced oil recovery (EOR) techniques by altering interfacial tension and wettability, leading to improved oil displacement from reservoirs. mdpi.com Future research could explore the optimization of this compound for specific EOR applications, considering factors like salinity and temperature of the reservoir. mdpi.comresearchgate.net

Additionally, the compound's ability to emulsify and disperse could be utilized in the remediation of contaminated sites, helping to mobilize and remove hydrophobic pollutants. Research into the effectiveness and environmental fate of this compound in such applications will be crucial for its successful implementation in environmental remediation strategies.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for POE (5) oleyl amine in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via pyrolysis of organometallic precursors in a hot coordinating solvent (e.g., trioctylphosphine oxide). This method ensures controlled nucleation and growth, producing monodisperse nanoparticles. Key steps include:

  • Precursor injection into a preheated solvent (160–300°C) to initiate nucleation.
  • Adjusting the reaction time and temperature to control particle size .
  • Purification via size-selective precipitation using polar/non-polar solvent mixtures to isolate uniform particles .
    • Characterization : Use TEM for size analysis, NMR for structural confirmation, and UV-Vis spectroscopy to monitor optical properties .

Q. How can researchers characterize the structural and colloidal stability of this compound nanoparticles?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) : Measures hydrodynamic diameter and polydispersity index.
  • FT-IR Spectroscopy : Confirms surface functionalization (e.g., amine groups) by identifying characteristic absorption bands.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and ligand decomposition thresholds.
  • Zeta Potential Measurements : Evaluates colloidal stability in solution; values > ±30 mV indicate stable dispersions .

Advanced Research Questions

Q. What experimental design strategies mitigate polydispersity in this compound nanoparticle synthesis?

  • Methodological Answer :

  • Temporal Control : Rapid precursor injection ensures uniform nucleation, followed by slower growth phases .
  • Ligand Optimization : Adjust oleyl amine-to-precursor ratios to balance surface passivation and growth kinetics. Excess ligand reduces aggregation but may slow crystallization.
  • Post-Synthetic Fractionation : Use iterative size-selective precipitation to isolate narrow size distributions (<5% polydispersity) .
    • Validation : Compare TEM histograms across batches and correlate with DLS data to confirm reproducibility .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer :

  • Systematic Parameter Variation : Replicate experiments under controlled conditions (e.g., solvent purity, temperature gradients) to isolate variables causing discrepancies .
  • Cross-Validation with Multiple Techniques : For solubility studies, combine gravimetric analysis (mass loss upon drying) with spectroscopic methods (e.g., UV-Vis for concentration gradients) .
  • Meta-Analysis : Use databases like SciFinder to compare literature data, filtering by synthesis method and characterization protocols to identify trends .

Q. What advanced techniques optimize the surface functionalization of this compound for specific applications (e.g., catalysis or drug delivery)?

  • Methodological Answer :

  • Ligand Exchange Protocols : Replace oleyl amine with thiols or carboxylates via phase-transfer methods. Monitor efficiency using XPS or elemental analysis .
  • In-Situ Functionalization : Introduce co-ligands (e.g., polyethylene glycol) during synthesis to tailor surface chemistry.
  • Application-Specific Testing : For catalysis, evaluate catalytic turnover via GC-MS; for drug delivery, assess loading efficiency via fluorescence quenching assays .

Data Analysis & Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Detailed Protocols : Specify precursor concentrations, injection rates, and solvent drying methods.
  • Open-Source Data Sharing : Publish raw characterization data (e.g., TEM images, NMR spectra) in repositories like Zenodo.
  • Code and Algorithm Disclosure : Share scripts for data analysis (e.g., particle size distribution calculations) via GitHub .

Q. What statistical methods are recommended for analyzing size-dependent property variations in this compound nanoparticles?

  • Methodological Answer :

  • Gaussian Fitting : Apply to TEM size histograms to quantify mean diameter and standard deviation.
  • Multivariate Regression : Correlate size with optical/electrochemical properties (e.g., bandgap vs. diameter) using tools like Python’s SciPy.
  • Error Propagation Analysis : Quantify uncertainty in derived parameters (e.g., surface area-to-volume ratios) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.